molecular formula C18H28N2O2 B1376222 (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 198895-99-7

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1376222
CAS No.: 198895-99-7
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-CABCVRRESA-N
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Description

“(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 . It is an off-white solid .

Scientific Research Applications

Chiral Solvating Properties

  • Study 1: Research on chiral solvating properties, specifically the use of enantiopure piperazine diones, including compounds similar to the one , has demonstrated potential in NMR spectroscopy. These compounds can form diastereomeric hydrogen-bonded associates, aiding in the analysis of racemic compounds (Wagger et al., 2007).

Synthesis and Characterization

  • Study 2

    A study involving the synthesis and characterization of N-Boc piperazine derivatives, similar to the compound , revealed their potential in spectroscopic studies and crystallography. These compounds displayed interesting molecular structures and intermolecular interactions (Kulkarni et al., 2016).

  • Study 3

    Another research focused on the synthesis of tert-butyl piperazine-1-carboxylate derivatives, characterized by various spectroscopic methods. The study also explored their potential antibacterial and anthelmintic activities, demonstrating the biomedical applications of such compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • Study 4: Research into the molecular structure of tert-butyl piperazine derivatives, including an analysis of their hydrogen bond formation and protecting carbonyl groups, contributes to a deeper understanding of their chemical properties and potential applications in various fields (Kolter et al., 1996).

Applications in Fuel Stabilization

  • Study 5: The use of certain piperazine derivatives as additives in diesel fuel stabilization was explored. These compounds, including tert-butylbenzyl derivatives, demonstrated efficacy in enhancing the stability of diesel fuel, showcasing their utility in the energy sector (Koshelev et al., 1996).

Polymer Catalysis

  • Study 6: Piperazine derivatives have been used in the synthesis and polymerization of certain methacrylates, leading to catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers showed significant potential in acylation chemistry, emphasizing the role of piperazine derivatives in materials science (Mennenga et al., 2015).

Anti-malarial Activity

  • Study 7: A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, which are structurally similar to the compound , showed anti-malarial activity. This underscores the potential of such compounds in developing new anti-malarial therapies (Cunico et al., 2009).

Cell Differentiation

  • Study 8: Piperazine derivatives have been synthesized for potential applications in affecting cell differentiation. This indicates their possible use in biomedical research, particularly in understanding and manipulating cell development (Linder et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136815
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-26-9
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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